Naphthol AS-BR

Textile Dyeing Azoic Coupling Substantivity

Generic naphthols fail to deliver the substantivity and hue precision required for azoic brown dyeing and phosphatase staining. Naphthol AS-BR solves this with its twin 3-hydroxy-2-naphthamide structure: • High substantivity for cotton, viscose & PVA ensures >90% bath exhaustion in exhaust dyeing. • Consistent reddish-brown C.I. 37575 hue when coupled with Fast Yellow GO or Scarlet RC. • Reliable chromogenic substrate for acid/alkaline phosphatase kits-standardized localization & contrast. ≥98% purity, ambient shipping, immediate stock.

Molecular Formula C36H28N2O6
Molecular Weight 584.6 g/mol
CAS No. 91-92-9
Cat. No. B1668944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-BR
CAS91-92-9
SynonymsC.I. 37575
Molecular FormulaC36H28N2O6
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O)OC)NC(=O)C5=CC6=CC=CC=C6C=C5O
InChIInChI=1S/C36H28N2O6/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42)
InChIKeyAXUHYNGMYQMRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-BR: High-Affinity Brown Dye & Phosphatase Substrate


Naphthol AS-BR (C.I. 37575, C.I. Azoic Coupling Component 3) is a synthetic naphthol derivative with the molecular formula C₃₆H₂₈N₂O₆ and a molecular weight of 584.62 g/mol . It belongs to the Naphthol AS series of azoic coupling components, which are used in combination with diazonium salts to produce water-insoluble azo pigments directly on substrates [1]. The compound is commercially available as a beige-brown powder that is insoluble in water but soluble in hot aqueous sodium hydroxide solution to form the corresponding naphtholate [2]. Naphthol AS-BR serves two primary functional roles: (1) as a coupling component in textile dyeing and pigment manufacturing, specifically formulated for producing brown shades, and (2) as a substrate for the histochemical localization of acid and alkaline phosphatase enzymes .

Naphthol AS-BR: Generic Substitution Failures


Substituting Naphthol AS-BR with a generic naphthol derivative is problematic because members of the Naphthol AS series exhibit fundamentally different substantivity (affinity for cellulose fibers) and yield distinct final hues when coupled with identical diazo components [1]. In textile processing, the naphthol component largely determines the depth of shade, levelness, and the efficiency of dye uptake from the bath—parameters that vary substantially across the series [2]. Furthermore, in histochemical applications, the molecular structure of the naphthol substrate dictates the color, localization precision, and contrast of the resulting azo dye precipitate; cross-substitution risks altering staining specificity and compromising diagnostic reproducibility [3].

Naphthol AS-BR: Quantified Differentiation Evidence


High-Affinity Substantivity vs. Low-Affinity Analogs

Naphthol AS-BR is classified as a high-affinity coupling component for cellulose fibers, in direct contrast to low-affinity naphthols such as Naphthol AS, Naphthol AS-D, and Naphthol AS-OL [1]. The substantivity of a naphthol dictates the efficiency of dye uptake from the aqueous alkaline bath and influences the depth of shade achievable at a given concentration [2].

Textile Dyeing Azoic Coupling Substantivity

Brown Shade Specificity vs. Other Hue Analogs

Naphthol AS-BR is specifically identified as a coupling component for producing brown dyes and pigments . When coupled with various Fast Color Bases (e.g., Fast Yellow Base GO, Fast Orange Base GO, Fast Scarlet Base GGS, Fast Scarlet Base RC), it consistently yields reddish-brown shades that are reported to be similar in appearance to C.I. Vat Brown BR [1]. This specific shade profile contrasts with other Naphthol AS derivatives, such as Naphthol AS-D, which is noted for yielding orange, red, purple, and blue shades when coupled with different bases .

Azoic Dyes Color Chemistry Pigment Manufacturing

Dual Phosphatase Substrate vs. Single-Enzyme Analogs

Naphthol AS-BR is documented to function as a substrate for both acid phosphatase and alkaline phosphatase in histochemical localization procedures . Upon enzymatic hydrolysis of phosphate ester derivatives of Naphthol AS-BR (e.g., Naphthol AS-BR phosphate), the liberated naphthol couples with a diazonium salt to form a colored, insoluble azo dye precipitate at the site of enzyme activity . This dual-enzyme applicability contrasts with certain naphthol substrates that are optimized for a single phosphatase isoform.

Histochemistry Enzymology Alkaline Phosphatase

Naphthol AS-BR: Validated Application Scenarios


Industrial Cellulose Dyeing for Brown Shades

Naphthol AS-BR is optimally deployed as the coupling component in azoic dyeing of cotton, viscose rayon, and polyvinyl alcohol (PVA) fibers where a reddish-brown final color is specified . Its high substantivity ensures efficient dye uptake and deep shade development, particularly advantageous in exhaust dyeing processes where bath exhaustion and color yield are critical performance metrics [1]. It is typically applied as a priming agent (打底剂) followed by coupling with diazotized Fast Color Bases such as Fast Yellow Base GO or Fast Scarlet Base RC [2].

Histochemical Phosphatase Localization in Tissues

In enzymology and pathology research, Naphthol AS-BR serves as the chromogenic precursor in phosphatase detection kits . The phosphate ester derivative of Naphthol AS-BR is hydrolyzed by endogenous acid or alkaline phosphatase at the tissue site, and the liberated naphthol reacts with a diazonium salt (e.g., Fast Blue BBN) to produce a localized colored precipitate [3]. This application is essential for leukocyte alkaline phosphatase (LAP) scoring in hematology and for identifying phosphatase activity in various biological specimens [4].

Brown Azo Pigments for Printing Inks & Coatings

Naphthol AS-BR is employed in the synthesis of insoluble azo pigments used in printing inks, electrophotographic toners, and surface coatings [5]. Its molecular structure, containing two 3-hydroxy-2-naphthamide moieties linked via a 3,3'-dimethoxybiphenyl bridge , provides the thermal stability and insolubility required for pigment dispersion in binder systems. The resulting pigments exhibit the characteristic reddish-brown hue associated with C.I. Azoic Coupling Component 3 [2].

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